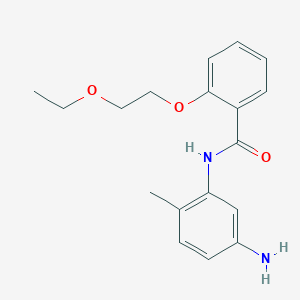
N-(5-Amino-2-methylphenyl)-2-(2-ethoxyethoxy)-benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-Amino-2-methylphenyl)-2-(2-ethoxyethoxy)-benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of an amino group, a methyl group, and an ethoxyethoxy group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Amino-2-methylphenyl)-2-(2-ethoxyethoxy)-benzamide typically involves the following steps:
Amination Reaction: The introduction of the amino group onto the benzene ring can be achieved through a nitration reaction followed by reduction. For instance, nitration of 2-methylphenyl can be carried out using concentrated nitric acid and sulfuric acid, followed by reduction with a suitable reducing agent like tin and hydrochloric acid to yield 5-amino-2-methylphenyl.
Esterification Reaction: The ethoxyethoxy group can be introduced through an esterification reaction. This involves reacting 2-hydroxyethyl ether with ethyl bromide in the presence of a base like potassium carbonate.
Amide Formation: Finally, the benzamide core is formed by reacting the amine derivative with 2-(2-ethoxyethoxy)benzoic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).
Types of Reactions:
Oxidation: The amino group can undergo oxidation to form nitroso or nitro derivatives.
Reduction: The nitro group, if present, can be reduced back to the amino group.
Substitution: The ethoxyethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Tin and hydrochloric acid or catalytic hydrogenation.
Substitution: Sodium ethoxide or other strong nucleophiles.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzamides.
Scientific Research Applications
N-(5-Amino-2-methylphenyl)-2-(2-ethoxyethoxy)-benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(5-Amino-2-methylphenyl)-2-(2-ethoxyethoxy)-benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The ethoxyethoxy group may enhance its solubility and bioavailability, facilitating its interaction with cellular targets.
Comparison with Similar Compounds
N-(5-Amino-2-methylphenyl)-2-methoxybenzamide: Lacks the ethoxyethoxy group, which may affect its solubility and reactivity.
N-(5-Amino-2-methylphenyl)-2-ethoxybenzamide: Contains only one ethoxy group, potentially altering its chemical properties.
Uniqueness: N-(5-Amino-2-methylphenyl)-2-(2-ethoxyethoxy)-benzamide is unique due to the presence of the ethoxyethoxy group, which can influence its chemical reactivity, solubility, and potential biological activity. This makes it a valuable compound for various research applications.
Properties
IUPAC Name |
N-(5-amino-2-methylphenyl)-2-(2-ethoxyethoxy)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3/c1-3-22-10-11-23-17-7-5-4-6-15(17)18(21)20-16-12-14(19)9-8-13(16)2/h4-9,12H,3,10-11,19H2,1-2H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCLXQOXIZMMSEF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














